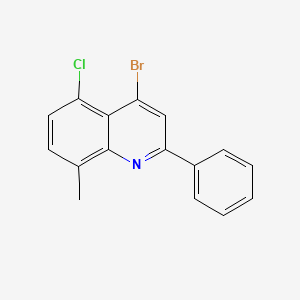![molecular formula C15H11N3O3 B13759644 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide CAS No. 78017-86-4](/img/structure/B13759644.png)
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide is a complex organic compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . This compound is characterized by its unique structure, which includes multiple pyridine rings and oxido groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the selective oxidation of the pyridine rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxido groups makes it susceptible to further oxidation reactions, which can lead to the formation of higher oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The pathways involved often include redox reactions, where the compound either donates or accepts electrons, leading to changes in the activity of the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide include:
- 2,2’:6’,2’'-terpyridine tri-N-oxide
- 2,2’:6’,2’‘-terpyridine-1,1’,1’'-trisoxide
- 2,2’,6’,2’‘-terpyridine-1,1’,1’'-trioxide
- 2,2’:6’,2’‘-terpyridine N,N’,N’'-trioxide
- 2,2’,2’‘-terpyridyl N,N’,N’'-trioxide
These compounds share similar structural features but differ in the number and position of oxido groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of oxido groups, which imparts distinct electronic properties and reactivity.
Propiedades
Número CAS |
78017-86-4 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O3/c19-16-10-3-1-6-12(16)14-8-5-9-15(18(14)21)13-7-2-4-11-17(13)20/h1-11H |
Clave InChI |
WZUNTVCUVRBSRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
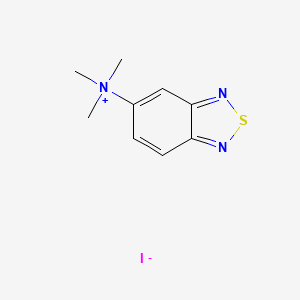
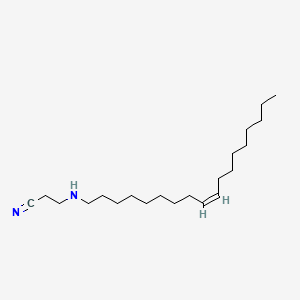

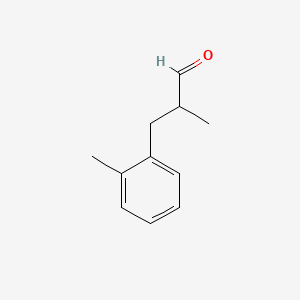
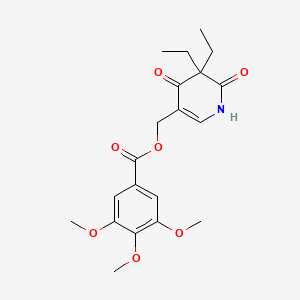
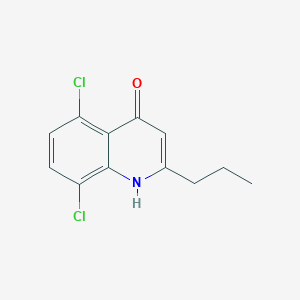
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
